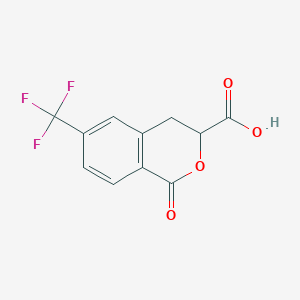

3-Ethynyl-2,6-difluorobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

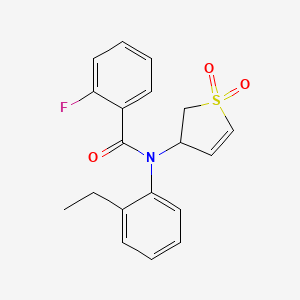

3-Ethynyl-2,6-difluorobenzaldehyde is a chemical compound with the molecular formula C9H4F2O and a molecular weight of 166.13 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for 3-Ethynyl-2,6-difluorobenzaldehyde is1S/C9H4F2O/c1-2-6-3-4-8 (10)7 (5-12)9 (6)11/h1,3-5H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. It has a storage temperature of -10 degrees . The compound’s refractive index, boiling point, melting point, and other physical and chemical properties are not available in the retrieved data.

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

- Base-Catalyzed Cyclocondensation Reactions : The reaction of 2,6-difluorobenzaldehyde with ethyl cyanoacetate and thiourea in the presence of potassium carbonate yields a mixture of cis- and trans-5,6-dihydro-2-thiouracil derivatives, demonstrating its utility in synthesizing heterocyclic compounds resistant to atmospheric oxidation (Al-Omar et al., 2010).

- Metal-Catalyzed Reductive Etherification : In(OTf)3 catalyzed reductive etherification of 2-aryloxybenzaldehydes and 2-(arylthio)benzaldehydes showcases the potential of 2,6-difluorobenzaldehyde derivatives in generating novel symmetrical dibenzyl ethers and thioethers under solvent-free conditions, highlighting its role in the development of new synthetic methodologies (Prajapati et al., 2019).

Materials Science and Crystal Engineering

- Crystal Engineering with Substituted Ethynylbenzenes : The crystal structures of para-substituted ethynylbenzene derivatives, including 4-ethynylbenzaldehyde, show that the molecular packing consists of infinite chains of molecules linked by intermolecular C–H⋯O hydrogen bonds, indicating the significance of ethynyl-substituted benzaldehydes in designing materials with specific supramolecular interactions (Dai et al., 2004).

Pharmacological and Biological Applications

- Synthesis and Anticancer Activity : The preparation of novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine, and 2-iminopyridine derivatives from reactions involving 2,6-difluorobenzaldehyde demonstrates the compound's utility in creating pharmacologically active molecules. Some of these compounds exhibited significant anticancer activity against human tumor cell lines, underscoring the potential of 3-Ethynyl-2,6-difluorobenzaldehyde derivatives in medicinal chemistry research (Al-Abdullah, 2011).

Safety and Hazards

The safety information available indicates that 3-Ethynyl-2,6-difluorobenzaldehyde is associated with certain hazards. The compound has been assigned the GHS07 pictogram, and its hazard statements include H315, H319, and H335 . These statements correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .

Propriétés

IUPAC Name |

3-ethynyl-2,6-difluorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2O/c1-2-6-3-4-8(10)7(5-12)9(6)11/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQDUTRKVJBXRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=C(C=C1)F)C=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynyl-2,6-difluorobenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Phenyl-6,7-dihydro-4H-furo[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2691802.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2691803.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2691806.png)

![5-(4-ethylphenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2691808.png)

![(1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride](/img/structure/B2691811.png)

![4-(3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoyl)morpholine-3-carbonitrile](/img/structure/B2691814.png)

![6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B2691820.png)